1-Phenethyl-3-phenylurea belongs to the class of organic compounds known as phenylureas. [] These compounds are characterized by a urea group (-NH-CO-NH-) linked to two phenyl groups. 1-Phenethyl-3-phenylurea has been investigated in various scientific research contexts, particularly in the development of bioactive molecules with potential applications as anticancer agents, [] antifungal agents, [] and cannabinoid receptor modulators. []
1-Phenethyl-3-phenylurea is synthesized from the reaction of phenethylamine with phenyl isocyanate. It falls under the broader category of substituted ureas, which are known for their diverse biological activities, including herbicidal and pharmaceutical properties. The compound's chemical structure can be denoted by the molecular formula C16H18N2O, with a molecular weight of approximately 270.33 g/mol .
The synthesis of 1-Phenethyl-3-phenylurea can typically be achieved through the following method:
This one-step synthesis approach simplifies the process and enhances yield efficiency, making it a popular method in laboratory settings.
The molecular structure of 1-Phenethyl-3-phenylurea features two aromatic rings connected by a urea functional group.
Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into its structural characteristics:
1-Phenethyl-3-phenylurea participates in various chemical reactions, primarily due to its functional groups:
The mechanism of action for 1-Phenethyl-3-phenylurea has been studied particularly in the context of its biological applications:
The precise mechanism involves interactions with specific biological targets, which may include enzyme inhibition or receptor modulation.
These properties make it suitable for various applications in both laboratory research and industrial settings.
1-Phenethyl-3-phenylurea has diverse applications across different scientific fields:
1-Phenethyl-3-phenylurea (CAS# 1191-99-7) emerged as a synthetic scaffold in the late 20th century during high-throughput screening (HTS) campaigns for novel bioactive compounds. Its initial identification as a pharmacologically relevant structure was serendipitous, stemming from targeted modifications of simpler arylurea templates. Early synthetic routes involved the direct coupling of phenethyl isocyanate with aniline or phenyl isocyanate with phenethylamine, typically employing dichloromethane or ethyl acetate as solvents under inert atmospheric conditions [6] [7].
A pivotal 2012 study first recognized its bioactivity, identifying 1-phenethyl-3-phenylurea derivatives as potent complement inhibitors with IC~50~ values as low as 13 nM. Structural optimization revealed that introducing 5-6 carbon alkyl chains (e.g., in compound 7l) significantly enhanced classical/lectin/alternative pathway inhibition by specifically blocking C9 deposition without affecting C3/C4 components [1]. Parallel research in 2015 demonstrated its activity as a CRAC channel inhibitor (IC~50~ = 3.25 ± 0.17 μM) targeting ORAI1, validated through calcium flux assays in HEK293 cells co-expressing ORAI1/STIM1. Stereochemical preferences were noted, with (S)-configured derivatives exhibiting superior potency [2]. Patent literature (WO1999058533A1) further cemented its scaffold versatility for modulating orexin receptors and other disease targets, highlighting its synthetic accessibility via nucleophilic addition or thiourea derivatization [7].
Table 1: Key Discoveries in the Development of 1-Phenethyl-3-phenylurea Derivatives
Year | Discovery/Modification | Biological Activity | Key Compound | Potency |
---|---|---|---|---|
2012 | Alkyl chain extension (C5-C6) | Complement inhibition (C9 deposition block) | 7l | IC~50~ = 13 nM |
2015 | S-configuration optimization | CRAC channel blockade (ORAI1 targeting) | 5b | IC~50~ = 3.25 μM |
1999 | Thiourea bioisosteres | Orexin receptor modulation | Patent examples | Variable |
The urea moiety (–NH–CO–NH–) serves as a privileged pharmacophore due to its hydrogen-bonding capacity, conformational rigidity, and metabolic stability. Within this chemical space, 1-phenethyl-3-phenylurea occupies a distinct niche:
Table 2: Structural Features and Activity Relationships of 1-Phenethyl-3-phenylurea Derivatives
Structural Region | Modification | Biological Consequence | Activity Shift |
---|---|---|---|
Urea linker | Thiourea replacement (C=S) | Altered H-bond acceptor strength | Variable orexin affinity |
Phenethyl group (R1) | S-configuration | Enhanced ORAI1 complementarity | 10-fold ↑ CRAC inhibition |
Terminal phenyl (R2) | p-OMe (EDG) | Improved membrane penetration | 3–5-fold ↑ CRAC blockade |
p-NO~2~ (EWG) | Reduced electron density at urea carbonyl | Activity loss | |
Hybridization site | Chalcone appendage (C=C–C=O) | Tubulin/mitochondrial targeting | Anticancer activity |
Despite promising leads, significant research voids persist:
Table 3: Key Research Gaps and Proposed Investigative Approaches
Knowledge Gap | Current Limitation | Recommended Approach |
---|---|---|
Target binding mechanism | No co-crystal structures | Cryo-EM of ORAI1–inhibitor complexes |
Stereoselective synthesis | Low enantiomeric excess in S-isomers | Chiral isocyanate/aniline coupling catalysts |
Polypharmacology | Unknown off-target effects | Broad-panel in vitro safety pharmacology screening |
Hybrid scaffold optimization | Limited SAR for halogenated variants | Synthesis of 5-halo-naphthylurea conjugates |
Concluding Remarks1-Phenethyl-3-phenylurea exemplifies the strategic value of urea as a multifunctional pharmacophore. Its evolution from an HTS hit to a scaffold with validated activity against immunomodulatory targets (complement, CRAC) and metabolic enzymes (α-glucosidase) underscores its versatility. Future research must address mechanistic elucidation, synthetic access, and polypharmacology to unlock its full therapeutic potential.
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2